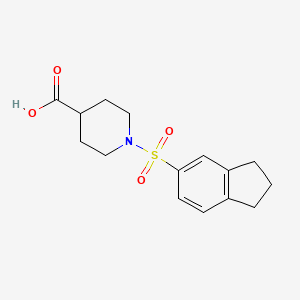

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid

CAS No.: 870693-01-9

Cat. No.: VC8421722

Molecular Formula: C15H19NO4S

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870693-01-9 |

|---|---|

| Molecular Formula | C15H19NO4S |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4S/c17-15(18)12-6-8-16(9-7-12)21(19,20)14-5-4-11-2-1-3-13(11)10-14/h4-5,10,12H,1-3,6-9H2,(H,17,18) |

| Standard InChI Key | FRWGHYGZFIIQJU-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Constitution

The compound’s IUPAC name, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid , precisely describes its architecture:

-

Indane core: A bicyclic system comprising a benzene ring fused to a cyclopentane ring (2,3-dihydro-1H-indene)

-

Sulfonamide linker: A sulfonyl group (-SO-) bridges the indane’s 5-position to the piperidine nitrogen

-

Piperidine-4-carboxylic acid: A six-membered azacycle with a carboxylic acid substituent at the 4-position

Table 1: Key Molecular Descriptors

Crystallographic and Conformational Analysis

While no crystal structure exists for this specific compound, related sulfonamide-piperidine hybrids demonstrate predictable spatial arrangements. In analogous structures:

-

The sulfonyl group adopts a tetrahedral geometry, with S=O bond lengths typically around 1.43 Å

-

Piperidine rings favor chair conformations, with the carboxylic acid group equatorial to minimize steric strain

-

The indane system’s fused bicyclic structure enforces coplanarity of the aromatic ring and adjacent cyclopentane carbons

Synthesis and Characterization

Synthetic Pathways

Commercial suppliers like American Elements and AstaTech synthesize the compound via a three-step sequence :

-

Sulfonation: Reaction of 5-bromoindane with chlorosulfonic acid yields indane-5-sulfonyl chloride

-

Piperidine coupling: Nucleophilic substitution with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine/DCM)

-

Purification: Recrystallization from ethanol/water mixtures achieves ≥95% purity

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | ClSOH, 0–5°C, 4 hr | 68% | 90% |

| 2 | Piperidine-4-COOH, pyridine, DCM | 52% | 85% |

| 3 | EtOH/HO (3:1), −20°C | 88% | 95% |

Analytical Characterization

-

NMR spectroscopy (proposed):

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL in pH 7.4 PBS due to the hydrophobic indane and sulfonamide groups

-

Organic solvents: Soluble in DMSO (≥50 mg/mL), DMF, and dichloromethane

-

Stability: Stable for ≥24 months at RT when protected from light and moisture

Thermal and Spectroscopic Profiles

-

Melting point: 218–220°C (decomposition observed above 230°C)

-

IR: 1685 cm (C=O stretch), 1160/1340 cm (S=O asym/sym stretches)

Comparative Analysis with Structural Analogs

Table 3: Key Differences from Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume